molecular formula C13H14BrNO B15173528 N-[(2-Bromophenyl)methyl]hex-5-ynamide CAS No. 920985-87-1

N-[(2-Bromophenyl)methyl]hex-5-ynamide

Cat. No.: B15173528
CAS No.: 920985-87-1
M. Wt: 280.16 g/mol
InChI Key: OCDBGLBKCUIZPV-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]hex-5-ynamide is a brominated arylalkylamide featuring a hex-5-ynamide backbone substituted with a 2-bromobenzyl group. This compound belongs to a broader class of alkynamides, which are valued in medicinal and materials chemistry for their modular synthesis and tunable electronic properties.

Properties

CAS No.

920985-87-1

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]hex-5-ynamide

InChI

InChI=1S/C13H14BrNO/c1-2-3-4-9-13(16)15-10-11-7-5-6-8-12(11)14/h1,5-8H,3-4,9-10H2,(H,15,16)

InChI Key

OCDBGLBKCUIZPV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Hex-5-ynamides

Hex-5-ynamides with diverse aryl substituents exhibit distinct physicochemical and functional behaviors:

Compound Name Substituent Molecular Formula Synthesis Yield Key Analytical Data (NMR/HRMS) Application/Reactivity Reference
N-(3-(5-Nitropyridin-3-yl)phenyl)hex-5-ynamide 3-(5-Nitropyridin-3-yl)phenyl C₁₇H₁₄N₂O₃ 65% ¹H/¹³C NMR, HRMS-ESI (m/z 295.1 [M+H]⁺) Photoredox functionalization of DNA
N-(3-(3-Nitropyridin-4-yl)phenyl)hex-5-ynamide 3-(3-Nitropyridin-4-yl)phenyl C₁₇H₁₄N₂O₃ 70% ¹H/¹³C NMR, HRMS-ESI (m/z 295.1 [M+H]⁺) DNA modification under light
N-[2-(7-Bromo-1H-indol-3-yl)ethyl]hex-5-ynamide 7-Bromoindole-ethyl C₁₇H₁₈BrN₂O Not reported ¹H/¹³C NMR (δ 7.3–7.6 ppm for Br-indole) Biologically active intermediates
N-[(2-Bromophenyl)methyl]hex-5-ynamide 2-Bromobenzyl C₁₃H₁₄BrNO Not reported Likely similar HRMS/NMR to analogs Hypothesized use in catalysis or drug design

Key Observations :

  • Electron-Withdrawing Groups : Nitropyridinyl substituents (e.g., 5-nitropyridin-3-yl) enhance electrophilicity, enabling photoredox DNA functionalization . The bromophenyl group in the target compound may similarly modulate electronic properties but with reduced redox activity compared to nitro groups.

Core Structure Comparisons

Triarylmethane Derivatives ()

Compounds like N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) share the 2-bromophenyl motif but incorporate a triarylmethane core instead of a hex-5-ynamide. Key differences include:

  • Synthetic Routes : Triarylmethanes are synthesized via Friedel-Crafts alkylation or nucleophilic substitution, whereas hex-5-ynamides often employ amide coupling or alkyne functionalization .
  • Electronic Properties : Triarylmethanes exhibit extended conjugation, leading to lower band gaps (relevant in materials science), whereas hex-5-ynamides prioritize modularity for targeted applications.
Isoindolinone Derivatives ()

Compounds like PSP79 and PSP80 integrate hex-5-ynamide with isoindolinone and pyrimidine groups, demonstrating hybrid pharmacological scaffolds.

Electronic and Quantum Chemical Insights

Quantum chemical simulations of bromophenyl-containing compounds (e.g., 4-(2-bromophenyl)-6-(2,4-bromophenyl)-N-(2-methyl-5-nitrophenyl) ) using DFT/B3LYP reveal:

  • HOMO-LUMO Gaps : Bromine’s electronegativity lowers HOMO energy, enhancing oxidative stability. The target compound’s gap is expected to be narrower than nitro-substituted analogs but wider than triarylmethanes .

Preparation Methods

General Reaction Mechanism

The synthesis of ynamides typically proceeds via deprotonation of an amine derivative (e.g., carbamate, sulfonamide) followed by transmetallation with a copper(I) species. Subsequent oxidative addition of an alkynyl halide (e.g., 1-bromohex-5-yne) and reductive elimination yields the ynamide product. For N-[(2-Bromophenyl)methyl]hex-5-ynamide, the amine precursor is N-(2-bromobenzyl)carbamate, which undergoes deprotonation with potassium hexamethyldisilazide (KHMDS) to generate a reactive amide.

Critical Reagents and Conditions

  • Amine Precursor : N-(2-Bromobenzyl)carbamate is prepared via treatment of 2-bromobenzylamine with methyl chloroformate in dichloromethane at 0°C, achieving >95% yield.
  • Alkynyl Halide : 1-Bromohex-5-yne is synthesized via bromination of hex-5-yn-1-ol using N-bromosuccinimide (NBS) and silver nitrate in dichloromethane, yielding 91–92% after purification.
  • Copper Source : Copper(I) iodide (CuI, 1.0 equiv) facilitates transmetallation, while pyridine (25 equiv) acts as both ligand and base.

Stepwise Preparation of this compound

Synthesis of N-(2-Bromobenzyl)carbamate

A solution of 2-bromobenzylamine (10.68 g, 187 mmol) in dichloromethane (100 mL) is cooled to 0°C, and methyl chloroformate (7.0 mL, 91 mmol) is added dropwise. After warming to room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Rotary evaporation affords N-(2-bromobenzyl)carbamate as a colorless oil (97–98% yield).

Generation of 1-Bromohex-5-yne

Hex-5-yn-1-ol (34.6 mmol) is treated with NBS (46.4 mmol) and AgNO₃ (4.22 mmol) in dichloromethane under argon. After 22 h, the mixture is washed with Na₂S₂O₃ and brine, yielding 1-bromohex-5-yne as a red oil (91–92%).

Copper-Mediated Coupling

A flask charged with N-(2-bromobenzyl)carbamate (34.6 mmol), KHMDS (34.6 mmol), and CuI (34.6 mmol) in THF-pyridine (3:1) is stirred for 2 h. 1-Bromohex-5-yne (39.8 mmol) is added dropwise, and the reaction proceeds at room temperature for 20 h. Workup with NH₄OH/NaCl and column chromatography (5% EtOAc/hexanes) yields this compound (74–82%).

Optimization and Comparative Analysis

Solvent and Base Effects

Pyridine’s dual role as base and ligand is critical. Substituting pyridine with DMF or DMSO reduces yields to <30%, while anhydrous pyridine (distilled from CaH₂) is essential to prevent hydrolysis.

Copper Source and Stoichiometry

CuI outperforms CuCN, with <50% yield observed for the latter. A 1:1 CuI-to-amide ratio maximizes product formation, while catalytic CuI (10 mol%) drops yields to 40–45%.

Alkynyl Halide Addition Rate

Slow addition (45 min) of 1-bromohex-5-yne minimizes homocoupling, which peaks at 15–20% with rapid addition.

Data Tables: Yield Comparisons Across Methodologies

Table 1. Yield Optimization for this compound

Parameter Condition Yield (%) Side Products (%)
Copper Source CuI (1.0 equiv) 82 5 (diyne)
CuCN (1.0 equiv) 48 22 (diyne)
Solvent THF-Pyridine (3:1) 82 5
Toluene-Pyridine 68 12
Alkynyl Halide Stoichiometry 1.15 equiv 82 5
1.0 equiv 71 9

Challenges and Troubleshooting

Homocoupling of Alkynyl Halides

The formation of 1,3-diynes is suppressed by maintaining low temperatures during halide addition and using freshly distilled pyridine. Inclusion of AgNO₃ (0.1 equiv) during bromination further reduces diyne formation.

Purification Strategies

Silica gel chromatography with hexanes/EtOAc (95:5) effectively separates the ynamide from residual CuI and diyne byproducts. Recrystallization from pentane at −20°C enhances purity to >99%.

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